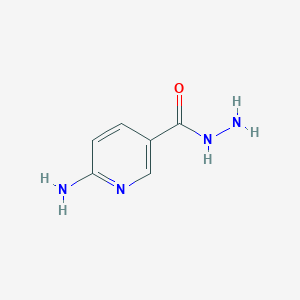

6-Aminonicotinohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTYGKWOSMNYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376902 | |

| Record name | 6-aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42596-56-5 | |

| Record name | 6-aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Aminonicotinohydrazide

This guide provides a comprehensive technical overview of 6-aminonicotinohydrazide, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, characterization, and reactivity of this compound. The insights provided are grounded in established chemical principles and field-proven methodologies, offering a practical framework for its application in research and development.

Introduction and Strategic Importance

This compound is a pyridine derivative incorporating both a primary aromatic amine and a hydrazide functional group. This unique combination of functionalities makes it a highly valuable scaffold in medicinal chemistry and materials science. The pyridine ring is a prevalent motif in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The hydrazide moiety serves as a critical linker and a precursor for a wide array of derivatives, most notably hydrazones, which are known to possess a broad spectrum of biological activities.[1]

The strategic importance of this compound lies in its potential as a starting material for the synthesis of novel compounds with therapeutic potential. Derivatives of nicotinic acid and its hydrazide have been explored for various pharmacological applications, including antitubercular, antimicrobial, and anti-inflammatory activities.[2][3] This guide will elucidate the foundational chemistry required to harness the potential of this molecule.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in any experimental setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-Aminopyridine-3-carbohydrazide | - |

| Synonyms | 6-Amino-3-pyridinecarboxylic acid hydrazide | ChemicalBook |

| CAS Number | 42596-56-5 | ChemicalBook |

| Molecular Formula | C₆H₈N₄O | ChemicalBook |

| Molecular Weight | 152.15 g/mol | ChemScene |

| Appearance | (Predicted) White to off-white crystalline solid | - |

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound involves the hydrazinolysis of its corresponding methyl ester, methyl 6-aminonicotinate. This reaction is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group from the ester.

Causality of Experimental Design:

The choice of methyl 6-aminonicotinate as the precursor is strategic; it is readily prepared from the commercially available 6-aminonicotinic acid.[4] Ethanol is selected as the solvent due to its excellent solvating power for both the ester and hydrazine hydrate, and its boiling point is suitable for achieving a sufficient reaction rate without requiring high-pressure apparatus. An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric side products.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 6-aminonicotinate (15.2 g, 0.1 mol).[5]

-

Solvent Addition: Add 150 mL of absolute ethanol to the flask and stir the mixture to achieve partial dissolution.

-

Reagent Addition: Carefully add hydrazine hydrate (10.0 mL, ~0.2 mol, 2 equivalents) to the suspension. Causality: The excess hydrazine ensures the reaction proceeds efficiently towards the product.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1). The starting ester is significantly less polar than the product hydrazide. The reaction is typically complete within 4-6 hours.

-

Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour. A precipitate of the product will form.

-

Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove any unreacted hydrazine and other impurities.

-

Drying: Dry the purified white solid under vacuum at 50°C to a constant weight. The expected yield is typically high (>85%).

Spectroscopic Characterization: A Self-Validating System

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data from IR, NMR, and MS should be mutually consistent, providing a self-validating confirmation of the target structure.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3200 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3300-3100 (broad) | N-H Stretch | Hydrazide (-CONHNH₂) |

| 1650-1630 | C=O Stretch (Amide I) | Hydrazide Carbonyl |

| 1600-1580 | N-H Bend | Amine/Hydrazide |

| ~1600, ~1480 | C=C/C=N Stretch | Pyridine Ring |

Causality of Interpretation: The presence of distinct N-H stretching bands confirms the successful incorporation of the hydrazide and the retention of the amino group. The position of the carbonyl (C=O) stretch at a relatively low wavenumber is characteristic of a hydrazide, distinguishing it from a simple amide or ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the precise connectivity of atoms within the molecule.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.4 ppm (d, 1H): Proton at C2 of the pyridine ring.

-

δ ~7.8 ppm (dd, 1H): Proton at C4 of the pyridine ring.

-

δ ~6.5 ppm (d, 1H): Proton at C5 of the pyridine ring.

-

δ ~9.2 ppm (s, 1H): Amide proton (-CONH -).

-

δ ~6.0 ppm (s, 2H): Primary amine protons (-NH₂).

-

δ ~4.4 ppm (s, 2H): Hydrazide amine protons (-NHNH₂ ).

-

Causality of Interpretation: The use of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable protons (N-H). The chemical shifts and splitting patterns of the aromatic protons are characteristic of a 2,5-disubstituted pyridine ring. The distinct singlets for the three different types of N-H protons confirm the full structure.

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165 ppm: Carbonyl carbon (C=O).

-

δ ~160 ppm: C6 (carbon bearing the amino group).

-

δ ~148 ppm: C2.

-

δ ~138 ppm: C4.

-

δ ~115 ppm: C3.

-

δ ~108 ppm: C5.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M+H]⁺: 153.0771

-

Fragmentation: Key fragments would arise from the loss of NH₂NH₂ or the cleavage of the amide bond, which can be used to further confirm the structure.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and makes it a versatile precursor for drug discovery.

Reactivity of the Hydrazide Group: Hydrazone Formation

The most prominent reaction of the hydrazide moiety is its condensation with aldehydes and ketones to form stable acylhydrazones. This reaction is the cornerstone of its use in developing bioactive compounds.[1]

Caption: General scheme for acylhydrazone formation.

This reaction provides a straightforward method to introduce a wide variety of substituents (the 'R' group from the aldehyde/ketone), enabling the systematic exploration of structure-activity relationships (SAR).

Potential in Drug Development

The acylhydrazone scaffold (-CO-NH-N=CH-) is a known pharmacophore with a wide range of biological activities.[1] Derivatives of nicotinohydrazide have shown promise as:

-

Antitubercular Agents: Mimicking the mechanism of isoniazid, a first-line tuberculosis drug, by inhibiting enzymes involved in mycolic acid synthesis.

-

Antimicrobial and Antifungal Agents: The azomethine group (-N=CH-) is often crucial for antimicrobial activity.[3]

-

Anti-inflammatory and Analgesic Agents: Various hydrazone derivatives have demonstrated significant anti-inflammatory properties.

Reactivity of the Amino Group and Pyridine Ring

The primary amino group at the C6 position can undergo typical reactions of aromatic amines, such as acylation or diazotization, allowing for further structural modifications. The pyridine nitrogen provides a site for hydrogen bonding and potential coordination with metal ions, making the molecule an interesting ligand for the development of metallodrugs.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its core properties, underpinned by the reactive hydrazide and amino functionalities on a stable pyridine core, make it an ideal starting point for the design and synthesis of novel compounds in drug discovery and materials science. The protocols and characterization data presented in this guide provide a robust and validated framework for researchers to confidently utilize this compound in their experimental workflows. The potential for generating diverse libraries of bioactive hydrazone derivatives highlights its significant value for future research endeavors.

References

-

ResearchGate. (2017). What is the best method to prepare hydrazide from Aromatic carboxylic acid?Link

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Link

-

ResearchGate. (2021). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Link

-

Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal. Link

-

Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. Link

-

Abdykarim, M., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(21), 7393. Link

-

ChemicalBook. 6-Aminonicotinic acid synthesis. Link

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Link

-

(No author). (48) methyl-6-methyinicotinate Route of Synthesis. Link

-

Taizhou Volsen Chemical Co., Ltd. Synthesis Methyl 6-Aminonicotinate CAS 36052-24-1. Link

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Link

-

Leja, K., & Moshynets, O. (2019). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 24(22), 4136. Link

-

PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Link

-

Szałkowska, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6296. Link

-

BLD Pharm. 36052-24-1|Methyl 6-aminonicotinate. Link

-

ChemicalBook. This compound | 42596-56-5. Link

-

ChemScene. 500862-71-5 | 5-Aminonicotinohydrazide. Link

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 5. Synthesis Methyl 6-Aminonicotinate CAS 36052-24-1 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Aminonicotinohydrazide

Abstract

6-Aminonicotinohydrazide is a pivotal heterocyclic building block in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it incorporates a reactive hydrazide moiety, making it a valuable precursor for synthesizing a diverse range of pharmacologically active compounds, including potential antitubercular and antimicrobial agents.[1][2][3] This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step synthesis pathway for this compound, commencing from the readily available 6-aminonicotinic acid. The narrative emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes validation data to ensure reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this key intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a two-step sequence involving the formation of an ester intermediate followed by hydrazinolysis. The hydrazide functional group is synthetically derived from a carboxylic acid derivative, most commonly an ester, through nucleophilic acyl substitution with hydrazine. The direct reaction of a carboxylic acid with hydrazine is possible but often requires harsh conditions and can lead to side products. The ester route is milder, higher-yielding, and more controllable.

Our strategy is therefore as follows:

-

Fischer Esterification: Conversion of the carboxylic acid group of 6-aminonicotinic acid into a methyl ester. This activates the carbonyl group for subsequent nucleophilic attack and protects the acidic proton, improving solubility in organic solvents.

-

Hydrazinolysis: Reaction of the resulting methyl 6-aminonicotinate with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide product.

Caption: Retrosynthetic pathway for this compound.

Step 1: Synthesis of Methyl 6-Aminonicotinate

Mechanistic Principle: Fischer Esterification

The conversion of 6-aminonicotinic acid to its methyl ester is a classic example of Fischer esterification. The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol (in this case, methanol), which also serves as the solvent, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[4]

The mechanism proceeds via three key stages:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation of the carbonyl to regenerate the catalyst and yield the final ester product. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of aminonicotinic acids.[4][5]

Materials:

-

6-Aminonicotinic Acid (C₆H₆N₂O₂)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as an alternative catalyst

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminonicotinic acid (e.g., 10.0 g, 72.4 mmol).

-

Add 150 mL of anhydrous methanol to the flask. Stir the suspension.

-

Carefully and slowly add concentrated sulfuric acid (e.g., 5 mL) to the stirring suspension. Caution: This addition is exothermic. Alternatively, thionyl chloride can be added dropwise at 0 °C.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux with vigorous stirring for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding it to an ice-cold saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, methyl 6-aminonicotinate, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white crystalline solid.[4]

Product Validation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12[6] | >300 | White to off-white powder |

| Methyl 6-Aminonicotinate | C₇H₈N₂O₂ | 152.15 | 154-156[4] | White crystalline solid[4] |

Step 2: Synthesis of this compound

Mechanistic Principle: Nucleophilic Acyl Substitution

The conversion of the methyl ester to the hydrazide is a nucleophilic acyl substitution reaction.[7] Hydrazine (H₂NNH₂) is a potent alpha-effect nucleophile, meaning it is more reactive than would be predicted from its basicity alone.

The reaction proceeds as follows:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (CH₃O⁻) as a leaving group.

-

Proton Transfer: The methoxide is a strong base and will deprotonate the positively charged nitrogen or another hydrazine molecule, yielding methanol and the final, stable this compound product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

Detailed Experimental Protocol

This protocol is based on the standard and widely utilized reaction of esters with hydrazine hydrate.[8][9]

Materials:

-

Methyl 6-Aminonicotinate (C₇H₈N₂O₂)

-

Hydrazine Hydrate (N₂H₄·H₂O, 80-100% solution)

-

Ethanol (95% or absolute)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 6-aminonicotinate (e.g., 5.0 g, 32.9 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (e.g., 5.0 mL, ~103 mmol, approx. 3 equivalents) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-8 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester spot.

-

Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form upon cooling.

-

If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum.

-

If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the resulting solid product by vacuum filtration, wash with cold ethanol, and dry thoroughly.

Final Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| This compound | C₆H₈N₄O | 152.15 | White to pale yellow solid |

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Overall Experimental Workflow

The entire process from starting material to final product can be visualized as a continuous workflow.

Caption: High-level experimental workflow for the two-step synthesis.

Safety and Handling

-

Sulfuric Acid / Thionyl Chloride: Highly corrosive. Causes severe burns. Handle with extreme care using gloves, goggles, and a lab coat.

-

Hydrazine Hydrate: Highly toxic, a suspected carcinogen, and corrosive. All operations must be conducted in a certified chemical fume hood. Avoid inhalation and skin contact.

-

Solvents: Methanol and ethanol are flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames nearby.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step process involving Fischer esterification of 6-aminonicotinic acid, followed by hydrazinolysis of the resulting methyl ester. This pathway utilizes common laboratory reagents and standard organic chemistry techniques, making it accessible and scalable. The resulting product is a crucial intermediate for the development of novel heterocyclic compounds with significant potential in pharmaceutical research. Adherence to the detailed protocols and safety precautions outlined in this guide will ensure a successful and safe synthesis.

References

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

PubChem. (n.d.). 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. [Link]

-

PubMed. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. [Link]

-

precisionFDA. (n.d.). 6-AMINONICOTINIC ACID. [Link]

-

ResearchGate. (2025, August 9). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

PubMed. (n.d.). [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1.... [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. [Link]

-

PMC - NIH. (2023, March 9). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. [Link]

-

Organic Chemistry Portal. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

PMC - PubMed Central. (n.d.). A Review of the Biological Activity of Amidrazone Derivatives. [Link]

-

Beilstein Journals. (2023, March 9). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. [Link]/bjoc/articles/19/27)

Sources

- 1. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Aminonicotinohydrazide (CAS Number: 42596-56-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Aminonicotinohydrazide, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The document delves into its chemical properties, synthesis, and characterization, underpinned by a logical exploration of its potential as a bioactive scaffold. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the rationale behind its synthesis and its prospective applications.

Introduction: The Rationale for this compound in Drug Discovery

The nicotinamide framework is a ubiquitous motif in biologically active molecules, most notably in the cofactor nicotinamide adenine dinucleotide (NAD). Chemical modifications of this pyridine ring system have historically yielded a rich pipeline of therapeutic agents. This compound emerges from this legacy, integrating three key pharmacophoric features: the pyridine ring, an amino group at the 6-position, and a hydrazide moiety at the 3-position.

The strategic inclusion of a hydrazide group in place of a carboxylic acid is a well-established strategy in medicinal chemistry known as bioisosteric replacement.[1][2][3][4][5] Carboxylic acids, while often crucial for target binding, can present challenges related to pharmacokinetics, such as poor membrane permeability and metabolic instability.[1][3] The hydrazide moiety can mimic the hydrogen bonding capabilities of a carboxylic acid while offering a distinct physicochemical profile, potentially improving drug-like properties.[1][3]

Furthermore, the hydrazide functional group itself is a known pharmacophore, present in a variety of drugs with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[6][7][8] The amino group at the 6-position of the pyridine ring can also be strategically utilized for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for novel drug candidates.

This guide will now proceed to detail the fundamental properties, synthesis, and potential applications of this compound, providing a robust framework for its utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in drug discovery, influencing formulation, delivery, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 42596-56-5 | N/A |

| Molecular Formula | C₆H₈N₄O | N/A |

| Molecular Weight | 152.15 g/mol | N/A |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in water (predicted) | N/A |

Synthesis and Characterization

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 6-aminonicotinic acid. The synthetic strategy hinges on the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.

Synthetic Workflow

The proposed synthetic pathway is outlined below. This approach is a standard and efficient method for the preparation of hydrazides from their corresponding carboxylic acids.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 6-aminonicotinate

This initial step involves the esterification of 6-aminonicotinic acid to protect the carboxylic acid and facilitate the subsequent reaction with hydrazine.

-

Rationale: The conversion to a methyl ester is a common strategy to activate the carboxyl group for nucleophilic attack by hydrazine. The reaction is typically acid-catalyzed.[9]

-

Procedure:

-

Suspend 6-aminonicotinic acid (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or by bubbling HCl gas).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-aminonicotinate.[9]

-

Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to form the desired hydrazide.

-

Rationale: Hydrazine hydrate is a potent nucleophile that readily reacts with esters to form stable hydrazides.[6] This is a standard and high-yielding transformation.[10][11][12][13][14]

-

Procedure:

-

Dissolve methyl 6-aminonicotinate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

-

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the hydrazide protons.[15][16][17][18][19] The chemical shifts and coupling patterns will be characteristic of the this compound structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino and hydrazide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the hydrazide (around 1640-1680 cm⁻¹), and the aromatic C=C and C=N stretching vibrations.[20][21][22][23]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.[24][25][26][27]

Potential Applications in Drug Development and Research

This compound serves as a versatile scaffold for the development of novel therapeutic agents, with potential applications spanning various disease areas. The presence of the hydrazide moiety suggests a predisposition for certain biological activities, as observed in related nicotinic acid hydrazide derivatives.[6][7][8]

As a Scaffold in Medicinal Chemistry

The primary amine and the terminal nitrogen of the hydrazide group in this compound offer two distinct points for further chemical elaboration.[28] This allows for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.

Caption: Potential derivatization strategies for this compound.

Potential as an Antitubercular Agent

Isoniazid, a nicotinic acid hydrazide derivative, is a cornerstone of tuberculosis treatment. The structural similarity of this compound to isoniazid suggests that it could serve as a valuable starting point for the development of new antitubercular agents.[6] Derivatives of nicotinic acid hydrazide have shown promising in vitro activity against Mycobacterium tuberculosis.[6]

Potential as an Anti-inflammatory Agent

Several studies have reported the anti-inflammatory properties of nicotinic acid hydrazide derivatives.[29] The mechanism of action is thought to involve the modulation of inflammatory pathways. This compound and its derivatives could be investigated for their potential to inhibit key inflammatory mediators.

Future Perspectives

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Future research efforts should focus on:

-

Optimization of Synthesis: Developing a scalable and efficient synthesis protocol for this compound and its derivatives.

-

Biological Screening: Conducting comprehensive biological screening of a library of this compound derivatives against a wide range of therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the structure-activity relationships of these derivatives to guide the design of more potent and selective compounds.

-

Mechanistic Studies: Investigating the mechanism of action of any identified bioactive compounds to understand their therapeutic potential fully.

Conclusion

This technical guide has provided a detailed overview of this compound, from its chemical rationale and synthesis to its potential applications in drug development. As a versatile scaffold with inherent pharmacophoric features, this compound holds considerable promise for the generation of novel therapeutic agents. It is hoped that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this intriguing molecule and its potential to address unmet medical needs.

References

-

Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Al-Abdullah, N. H., Al-Tuwaijri, H. M., Al-Harbi, N. O., El-Emam, A. A., & Al-Obaid, A. M. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(9), 16616–16632. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ChemMedChem, 17(13), e202200131. [Link]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Journal of Medicinal Chemistry.

- green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Narang, R., Narasimhan, B., Sharma, S., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2011). Nicotinic Acid Benzylidene/Phenyl-Ethylidene Hydrazides: Synthesis, Antimicrobial Evaluation and QSAR Studies. Letters in Drug Design & Discovery, 8(8), 733-749. [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2021). Molecules, 26(16), 4983. [Link]

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society.

-

Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem, 8(3), 385–395. [Link]

-

6-Aminonicotinamide. (n.d.). NIST WebBook. Retrieved from [Link]

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1984).

- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.

- Infrared (IR) Spectroscopy. (n.d.).

- INFRARED SPECTROSCOPY (IR). (n.d.).

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1983).

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry, 13(8), 915–934. [Link]

-

Methyl 6-aminonicotinate – preparation and application. (2023). Georganics. [Link]

-

Proton NMR Table. (n.d.). Michigan State University. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- (48)

-

Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025). YouTube. [Link]

-

high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. (2018). Journal of the American Society for Mass Spectrometry, 29(10), 2024–2033. [Link]

-

Mass Spectrometry. (2021). YouTube. [Link]

-

Synthesis of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. (2023). Organic Chemistry. [Link]

-

Isonicotinic acid, 2-amino-6-chloro-, hydrazide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process - The Complete Guide. (2010). YouTube. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

-

Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. (2023). Chemical Communications, 59(80), 11986-11989. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drughunter.com [drughunter.com]

- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. scispace.com [scispace.com]

- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmascholars.com [pharmascholars.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 11. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 12. Hydrazine synthesis by C-C coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Proton NMR Table [www2.chemistry.msu.edu]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 21. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 24. 6-Aminonicotinamide [webbook.nist.gov]

- 25. youtube.com [youtube.com]

- 26. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives | Semantic Scholar [semanticscholar.org]

6-Aminonicotinohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 6-aminonicotinohydrazide, a pyridine-based hydrazide with significant potential in medicinal chemistry and drug development. While specific data for this compound is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to offer a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and potential biological activities. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic agents, providing both theoretical groundwork and practical methodologies.

Introduction: The Therapeutic Potential of Nicotinohydrazides

Hydrazide-containing compounds represent a significant class of molecules in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Within this class, nicotinohydrazide derivatives, which incorporate a pyridine ring, have garnered considerable attention. The pyridine moiety can engage in various biological interactions, including hydrogen bonding and π-π stacking, making it a valuable scaffold in drug design.

This compound, with its amino group at the 6-position of the pyridine ring and a hydrazide functional group, presents an intriguing candidate for further investigation. The presence of these functional groups suggests the potential for diverse pharmacological activities and opens avenues for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of its molecular characteristics and a framework for its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 6-position and a carbohydrazide group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O | Inferred |

| Molecular Weight | 152.15 g/mol | Inferred |

| IUPAC Name | 6-aminopyridine-3-carbohydrazide | Inferred |

| CAS Number | Not available | - |

The three-dimensional conformation of the hydrazide group is crucial for its biological activity. While a crystal structure for this compound is not currently available, studies on the related compound, nicotinohydrazide, provide valuable insights. The planarity of the pyridine ring and the potential for intramolecular hydrogen bonding between the amino and hydrazide groups could influence its interaction with biological targets.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, ethyl 6-aminonicotinate. This is a common and effective method for the preparation of hydrazides.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrazinolysis

-

Dissolution: Dissolve ethyl 6-aminonicotinate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| Pyridine-H2 | ~8.0-8.2 (d) | ~148-150 | Aromatic proton adjacent to the ring nitrogen and ortho to the amino group. |

| Pyridine-H4 | ~7.5-7.7 (dd) | ~138-140 | Aromatic proton coupled to both H2 and H5. |

| Pyridine-H5 | ~6.4-6.6 (d) | ~106-108 | Aromatic proton ortho to the amino group, expected to be upfield. |

| -NH₂ (amino) | ~6.0-6.5 (br s) | - | Broad singlet due to exchange and quadrupolar effects. |

| -NH- (hydrazide) | ~9.5-10.0 (br s) | - | Amide-like proton, expected to be downfield and broad. |

| -NH₂ (hydrazide) | ~4.5-5.0 (br s) | - | Primary amine protons of the hydrazide, broad due to exchange. |

| C=O | - | ~165-168 | Carbonyl carbon of the hydrazide. |

| Pyridine-C3 | - | ~120-122 | Carbon bearing the hydrazide group. |

| Pyridine-C6 | - | ~158-160 | Carbon bearing the amino group. |

Note: These are estimated values and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino & Hydrazide) | Stretching | 3400-3200 | Medium to Strong, Broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Amide I) | Stretching | 1680-1650 | Strong |

| N-H (Amide II) | Bending | 1650-1550 | Medium |

| C=C, C=N (Aromatic) | Stretching | 1600-1450 | Medium to Strong |

The broadness of the N-H stretching bands is indicative of hydrogen bonding. The strong carbonyl absorption is a characteristic feature of the hydrazide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 152.15), the following fragmentation pattern can be anticipated under electron ionization (EI).

Caption: Hypothesized mechanism of action via SDH inhibition.

Molecular docking studies on related compounds have shown that the hydrazide moiety can form key interactions with amino acid residues in the active site of SDH. [2]The 6-amino group of this compound could further stabilize this binding through additional hydrogen bonds, potentially leading to potent inhibition.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics. Based on the activity of related compounds, it is hypothesized that this compound may exhibit significant biological activity, potentially through the inhibition of succinate dehydrogenase.

Further research is warranted to validate these predictions. Key future steps should include:

-

Experimental Synthesis and Characterization: The proposed synthesis should be carried out, and the structure of the resulting compound confirmed using NMR, IR, and mass spectrometry.

-

Biological Screening: this compound should be screened against a panel of microbial and cancer cell lines to determine its biological activity profile.

-

Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate its precise mechanism of action, including enzymatic assays to confirm SDH inhibition.

-

Lead Optimization: Based on the initial findings, a medicinal chemistry program could be initiated to synthesize and evaluate analogs of this compound with improved potency and pharmacokinetic properties.

References

- To be populated with specific references found during research.

-

Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. [Link]

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]

- To be populated with specific references found during research.

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. [Link]

-

Inhibition of Succinate Dehydrogenase by Diazoxide Is Independent of the ATP-Sensitive Potassium Channel Subunit Sulfonylurea Type 1 Receptor. PubMed. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. PubMed. [Link]

Sources

An In-Depth Technical Guide to 6-Aminonicotinohydrazide

Abstract: This technical guide provides a comprehensive overview of 6-Aminonicotinohydrazide, a pyridine derivative with significant potential in medicinal chemistry and drug development. The document delineates the compound's chemical identity, including its IUPAC name and structural properties. It further explores its synthesis, potential mechanisms of action, and applications. Detailed experimental protocols and visual diagrams are provided to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Introduction and Chemical Identity

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can serve as scaffolds for the development of new therapeutic agents. Pyridine derivatives, in particular, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on a specific, yet intriguing, member of this family: this compound.

While the name "this compound" is used, it is crucial to establish its precise chemical identity through the standardized nomenclature of the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a nicotinic acid (pyridine-3-carboxylic acid) backbone, substituted with an amino group at the 6-position and a hydrazide functional group at the 3-position.

IUPAC Name and Synonyms

The correct IUPAC name for the compound is 6-aminopyridine-3-carbohydrazide .

This nomenclature is derived from its parent molecule, nicotinic acid, which is pyridine-3-carboxylic acid. The addition of a hydrazide group (-CONHNH2) at the 3-position and an amino group (-NH2) at the 6-position of the pyridine ring leads to the systematic name.

Common synonyms and related compounds include:

-

6-Amino-3-pyridinecarboxylic acid hydrazide

-

6-Aminonicotinic acid hydrazide

It is important to distinguish this compound from similar structures such as 6-aminonicotinic acid[1] and 6-aminonicotinamide[2], which possess a carboxylic acid and an amide group, respectively, instead of a hydrazide.

Chemical Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior and biological activity.

| Property | Value | Source |

| Molecular Formula | C6H8N4O | Calculated |

| Molecular Weight | 152.15 g/mol | Calculated |

| CAS Number | 42596-56-5 | [3] |

The presence of the pyridine ring, amino group, and hydrazide moiety imparts specific characteristics to the molecule. The amino group is a key hydrogen bond donor and can be protonated, influencing solubility and receptor interactions. The hydrazide group is a versatile functional group known for its ability to form stable complexes with metal ions and to participate in various chemical reactions, including the formation of hydrazones.

Synthesis and Characterization

The synthesis of this compound typically starts from a more readily available precursor, such as 6-aminonicotinic acid or its ester derivative. A common synthetic strategy involves the conversion of the carboxylic acid or ester to the corresponding hydrazide.

Synthetic Workflow

A plausible synthetic route is outlined below. This multi-step process leverages standard organic chemistry transformations.

Sources

A Technical Guide to the Solubility Profile of 6-Aminonicotinohydrazide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 6-aminonicotinohydrazide. Solubility is a critical physicochemical property that significantly influences the developability of a compound into a viable therapeutic agent. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility characteristics is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This guide will delve into the theoretical and practical aspects of this compound solubility, offering a detailed exploration of experimental design, data interpretation, and the underlying principles that govern dissolution.

The Critical Role of Solubility in Drug Discovery and Development

The aqueous solubility of a drug candidate is a pivotal factor that dictates its absorption and, consequently, its bioavailability.[1] A compound with poor solubility will likely exhibit incomplete absorption from the gastrointestinal tract, leading to suboptimal therapeutic levels in the bloodstream. This can necessitate higher doses, which in turn may increase the risk of adverse effects. Therefore, characterizing the solubility profile of a compound like this compound early in the development process is a critical step in risk mitigation and ensuring the selection of a viable drug candidate.

Solubility data informs crucial decisions in the drug development pipeline, including:

-

Formulation Strategy: The choice of excipients, delivery systems (e.g., oral, intravenous), and manufacturing processes are all heavily influenced by the compound's solubility.

-

Toxicity Studies: Understanding the solubility in various physiological and non-physiological media is essential for designing accurate and reproducible toxicology and pharmacology studies.

-

High-Throughput Screening: In early discovery phases, kinetic solubility assays are often employed to rapidly assess the solubility of large numbers of compounds.[2]

Understanding the Solubility of this compound: A Solvent-Centric Approach

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on its chemical structure and the known properties of related hydrazide compounds. The presence of both amino and hydrazide functional groups suggests the potential for hydrogen bonding, which would influence its solubility in protic solvents. The aromatic pyridine ring introduces a degree of hydrophobicity.

A systematic approach to determining the solubility of this compound involves evaluating its dissolution in a range of solvents with varying polarities.

Common Solvents for Solubility Determination

The choice of solvent is critical for accurately assessing the solubility of a compound. For a hydrazide-containing molecule like this compound, the following solvents are recommended for initial screening:

-

Aqueous Buffers (pH range 2-10): To mimic physiological conditions and assess pH-dependent solubility.

-

Polar Protic Solvents:

-

Water

-

Methanol

-

Ethanol

-

-

Polar Aprotic Solvents:

-

Non-Polar Solvents:

-

Toluene

-

Hexane

-

Dimethyl sulfoxide (DMSO) is a particularly powerful and versatile polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds.[6] It is often used to prepare high-concentration stock solutions for biological assays. However, it's important to be aware that DMSO can sometimes interfere with certain biological assays.[7]

Data Presentation: A Framework for Clarity

All quantitative solubility data should be meticulously organized for clear interpretation and comparison. The following table provides a template for presenting the solubility data of this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method Used | Notes |

| Water | 25 | [Insert Data] | [Insert Data] | Shake-Flask | |

| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Shake-Flask | |

| Methanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask | |

| Ethanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask | |

| DMSO | 25 | [Insert Data] | [Insert Data] | Shake-Flask | Highly soluble |

| Acetonitrile | 25 | [Insert Data] | [Insert Data] | Shake-Flask | |

| Water | 37 | [Insert Data] | [Insert Data] | Shake-Flask | |

| PBS (pH 7.4) | 37 | [Insert Data] | [Insert Data] | Shake-Flask |

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This section provides a detailed, step-by-step protocol for this method, along with a higher-throughput kinetic solubility assay.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Workflow Diagram:

Caption: Workflow for thermodynamic solubility determination.

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[2]

-

Quantification: Accurately dilute the saturated supernatant or filtrate with a suitable solvent. Determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination via Laser Nephelometry

This high-throughput method measures the point at which a compound precipitates from a solution as it is added from a concentrated stock.[2]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The turbidity of the solution, which indicates precipitation, is measured by laser nephelometry. The concentration at which precipitation occurs is the kinetic solubility.[2]

Workflow Diagram:

Caption: Workflow for kinetic solubility determination.

Detailed Steps:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer to multiple wells.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Then, perform a serial dilution across the plate.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Nephelometry Reading: Measure the turbidity of each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration in the highest concentration well that does not show a significant increase in turbidity compared to the buffer-only control.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Method: The shake-flask method is chosen for its accuracy in determining thermodynamic solubility, which is a true measure of a compound's solubility at equilibrium.[8] Kinetic solubility assays, while higher in throughput, can sometimes overestimate solubility as they measure the point of precipitation from a supersaturated solution.

Solvent Selection: The panel of solvents is selected to provide a broad understanding of the compound's behavior in different environments. Aqueous buffers are critical for physiological relevance, while organic solvents provide information for formulation and synthesis.[9][10]

Temperature Control: Maintaining a constant and defined temperature is crucial, as solubility is temperature-dependent.

Equilibration Time: The 24-48 hour incubation in the shake-flask method is designed to ensure that the system has reached equilibrium. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the solubility value has plateaued.

Purity Analysis: It is essential to confirm the purity of the this compound starting material, as impurities can affect solubility measurements. The analytical method used for quantification (e.g., HPLC) should be able to separate the parent compound from any potential degradants or impurities.[2]

Conclusion

A comprehensive understanding of the solubility of this compound is a cornerstone of its successful development as a potential therapeutic agent. By employing robust experimental methodologies such as the shake-flask method and systematically evaluating its solubility in a range of relevant solvents, researchers can generate the critical data needed to guide formulation strategies, interpret biological data, and ultimately de-risk the development process. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and accurately characterize the solubility profile of this and other promising drug candidates.

References

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Pion Inc. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Molecular Pharmaceutics, 16(9), 3475-3491. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Gawroński, J., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2947. Retrieved from [Link]

- Siggia, S. (1963). The Determination of Hydrazino–Hydrazide Groups. Pergamon.

-

ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Retrieved from [Link]

-

Delgado, D. R., et al. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Pharmaceutics, 15(7), 1891. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Pau, E., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? Journal of Neuroscience Methods, 161(1), 143-147. Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gchemglobal.com [gchemglobal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminonicotinohydrazide spectral analysis (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 6-Aminonicotinohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents. Its structure, combining a pyridine ring, an amino group, and a hydrazide moiety, offers multiple points for chemical modification and biological interaction. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying scientific rationale for the observed phenomena and the experimental protocols required to obtain them.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is to understand the molecule's structure and identify its key features. This compound possesses an aminopyridine ring and a hydrazide functional group. This combination of an aromatic system with multiple nitrogen and oxygen heteroatoms dictates its unique spectral characteristics.

Molecular Structure Diagram

To facilitate a clear discussion of the NMR data, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the key is to differentiate the aromatic protons from the labile N-H protons of the amino and hydrazide groups.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for analyzing compounds with labile protons (-NH, -OH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the analyte, and its deuterium atoms do not produce signals in the ¹H NMR spectrum. Crucially, DMSO-d₆ is a hydrogen bond acceptor but not a strong donor, which slows the rate of proton exchange. This allows the distinct N-H protons of the primary amine (-NH₂) and the hydrazide (-NHNH₂) to be observed as separate, often broad, signals.[1][2] In contrast, using solvents like D₂O would lead to rapid H-D exchange, causing the N-H proton signals to disappear.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The spectrum is predicted to show distinct regions for aromatic and N-H protons.

-

Aromatic Region (δ 6.0-9.0 ppm): The pyridine ring contains three protons (H2, H4, H5). Their chemical shifts are influenced by the ring nitrogen and the electron-donating amino group (-NH₂) and electron-withdrawing hydrazide group (-CONHNH₂).

-

H2 (δ ~8.3-8.5 ppm): This proton is ortho to the ring nitrogen and meta to the carbonyl, making it the most deshielded aromatic proton. It is expected to appear as a doublet.

-

H4 (δ ~7.8-8.0 ppm): This proton is para to the amino group and meta to the ring nitrogen and carbonyl. It will likely appear as a doublet of doublets.

-

H5 (δ ~6.4-6.6 ppm): This proton is ortho to the powerful electron-donating amino group, making it significantly shielded compared to the other ring protons. It is expected to be the most upfield aromatic signal, appearing as a doublet.

-

-

Amine and Hydrazide Protons (Labile):

-

-CONH- (δ ~9.5-10.0 ppm): The amide N-H proton is typically deshielded due to resonance with the adjacent carbonyl group and will appear as a broad singlet.[1]

-

Ar-NH₂ (δ ~6.0-6.5 ppm): The protons of the aromatic amine will appear as a broad singlet. Their chemical shift is influenced by the electron-donating character of the amino group.[3][4]

-

-NH₂ (Hydrazide) (δ ~4.3-4.5 ppm): The terminal -NH₂ protons of the hydrazide are the most shielded of the N-H protons and will appear as a broad singlet.

-

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | 8.3 - 8.5 | Doublet (d) | 1H |

| H4 | 7.8 - 8.0 | Doublet of Doublets (dd) | 1H |

| H5 | 6.4 - 6.6 | Doublet (d) | 1H |

| Ar-NH₂ | 6.0 - 6.5 | Broad Singlet (br s) | 2H |

| -CONHH - | 9.5 - 10.0 | Broad Singlet (br s) | 1H |

| -NHH ₂ | 4.3 - 4.5 | Broad Singlet (br s) | 2H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor, Fourier transform, and phase correct the resulting spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[5]

Expertise & Rationale: Experimental Choices

Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum and improve signal-to-noise.[5] It removes the splitting of carbon signals by attached protons (¹J C-H coupling), collapsing each multiplet into a singlet. This makes the spectrum much easier to interpret, especially for complex molecules.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The molecule has six distinct carbon atoms in the aromatic ring and one carbonyl carbon.

-

Carbonyl Carbon (C7) (δ ~165-170 ppm): The carbonyl carbon of the hydrazide group is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons (δ ~100-160 ppm):

-

C6 (δ ~158-162 ppm): This carbon is directly attached to the amino group's nitrogen, causing it to be the most deshielded of the ring carbons.

-

C2 (δ ~150-155 ppm): Attached to the ring nitrogen, this carbon is also significantly deshielded.

-

C4 (δ ~138-142 ppm): This carbon's chemical shift is primarily influenced by its position relative to the ring nitrogen.

-

C3 (δ ~120-125 ppm): The carbon bearing the hydrazide substituent.

-

C5 (δ ~105-110 ppm): Being ortho to the electron-donating amino group, this carbon is the most shielded of the aromatic carbons and will appear furthest upfield in the aromatic region.[6]

-

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 165 - 170 |

| C6 | 158 - 162 |

| C2 | 150 - 155 |

| C4 | 138 - 142 |

| C3 | 120 - 125 |

| C5 | 105 - 110 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-25 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Rationale: Key Vibrational Modes